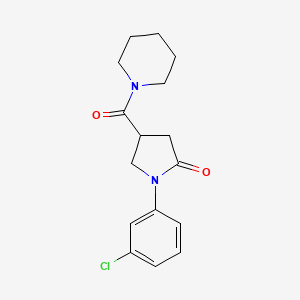
1-(3-Chlorophenyl)-4-(piperidin-1-ylcarbonyl)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Chlorophenyl)-4-(piperidin-1-ylcarbonyl)pyrrolidin-2-one, also known as CPPC, is an organic compound that is used in a variety of scientific research applications. It is an important chemical building block for a variety of synthetic processes and is used in the synthesis of various pharmaceuticals and other compounds. CPPC has a unique structure that allows it to interact with other molecules in a variety of ways. This makes it a versatile compound that can be used in a variety of applications.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
1-(3-Chlorophenyl)-4-(piperidin-1-ylcarbonyl)pyrrolidin-2-one and its derivatives are explored in the realm of chemical synthesis and characterization. Studies have focused on synthesizing various complexes and compounds featuring piperidine and pyrrolidine moieties, emphasizing their structural and spectroscopic analysis. For instance, the synthesis and spectroscopic characterization of Co(III) complexes involving morpholine, pyrrolidine, and piperidine have been reported, showcasing the compound's relevance in forming complexes with potential applications in materials science and catalysis M. Amirnasr et al., 2001. Additionally, the crystal structure of compounds featuring chlorophenyl and piperidine rings has been elucidated, providing insight into their conformational properties and potential reactivity patterns J. Sundar et al., 2011.
Biological and Pharmacological Activities
Compounds structurally related to 1-(3-Chlorophenyl)-4-(piperidin-1-ylcarbonyl)pyrrolidin-2-one have been investigated for their biological and pharmacological activities. Research includes the development of novel pyrrolo[2,3-b]pyridine scaffolds with potential biological activity, indicating the chemical framework's significance in medicinal chemistry Farid M Sroor, 2019. The exploration of the molecular interaction of antagonists featuring piperidinyl and chlorophenyl groups with cannabinoid receptors further exemplifies the compound's utility in drug discovery and receptor studies J. Shim et al., 2002.
Crystal Structure Analysis
The detailed crystal structure analysis of compounds containing piperidine and pyrrolidine rings has been performed to understand their geometric and electronic configurations. This information is critical for designing new materials and drugs with improved properties. The structure of 3-(3,5-dimethylpiperidino)-N-(p-chlorophenyl)succinimide, for example, provides valuable insights into the spatial arrangement and potential interaction sites of similar compounds V. A. Igonin et al., 1993.
Anticonvulsant Activity Exploration
Studies have also focused on the synthesis and evaluation of anticonvulsant activity of derivatives, showcasing the therapeutic potential of compounds with similar structural features. This highlights the significance of the chemical scaffold in developing new treatments for neurological disorders Barbara Malawska et al., 2002.
Propiedades
IUPAC Name |
1-(3-chlorophenyl)-4-(piperidine-1-carbonyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O2/c17-13-5-4-6-14(10-13)19-11-12(9-15(19)20)16(21)18-7-2-1-3-8-18/h4-6,10,12H,1-3,7-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBIDQFYLNLAGFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2CC(=O)N(C2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)-4-(piperidin-1-ylcarbonyl)pyrrolidin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl]methyl]prop-2-enamide](/img/structure/B2605051.png)

![{3-Phenylbicyclo[1.1.1]pentan-1-yl}hydrazine hydrochloride](/img/structure/B2605053.png)
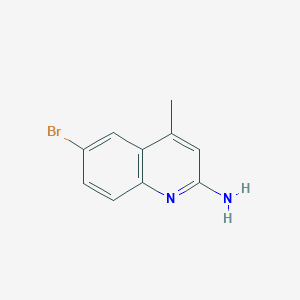
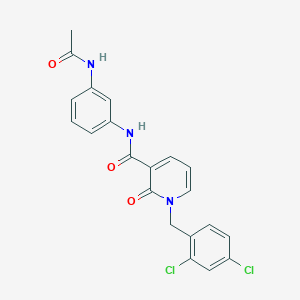
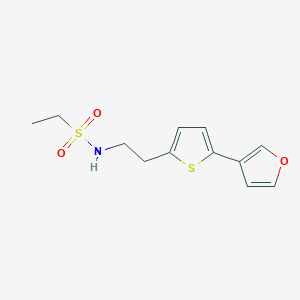
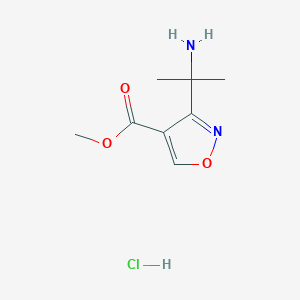
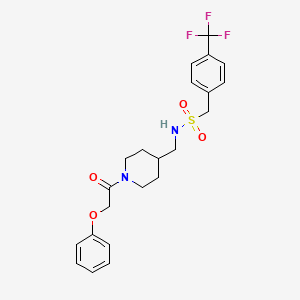
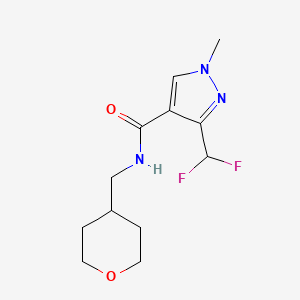
![N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide](/img/structure/B2605067.png)
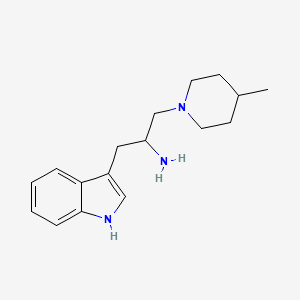
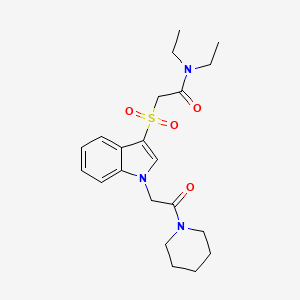
![1-(4-(5,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2605070.png)
